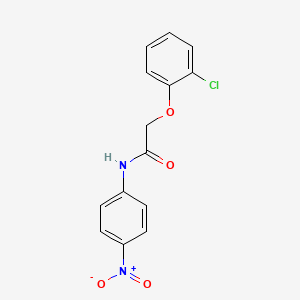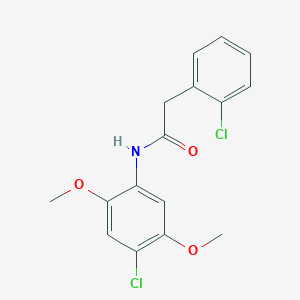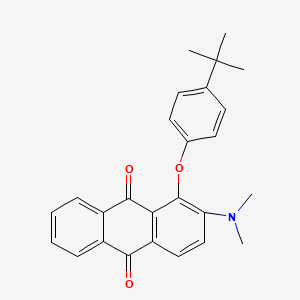
3-(phenylthio)-N-2-pyrimidinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-2-pyrimidinylpropanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTUPB belongs to the family of pyrimidine-based compounds and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(phenylthio)-N-2-pyrimidinylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of oxidative stress, and the modulation of immune function. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(phenylthio)-N-2-pyrimidinylpropanamide has several advantages for lab experiments, including its stability, solubility, and availability. 3-(phenylthio)-N-2-pyrimidinylpropanamide is stable under various conditions and can be easily synthesized in large quantities. However, 3-(phenylthio)-N-2-pyrimidinylpropanamide has some limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment in different disease models.
Zukünftige Richtungen
There are several future directions for the research on 3-(phenylthio)-N-2-pyrimidinylpropanamide. One potential direction is to investigate the role of 3-(phenylthio)-N-2-pyrimidinylpropanamide in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. Another potential direction is to investigate the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a therapeutic agent in metabolic disorders, such as obesity and type 2 diabetes. Finally, further studies are needed to determine the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a drug candidate for clinical trials.
Conclusion
In conclusion, 3-(phenylthio)-N-2-pyrimidinylpropanamide is a promising pyrimidine-based compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects and has been extensively studied for its potential in various diseases. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment and its potential as a drug candidate for clinical trials.
Synthesemethoden
The synthesis of 3-(phenylthio)-N-2-pyrimidinylpropanamide involves a multi-step process that starts with the reaction of 2-aminopyrimidine with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with phenylthiourea. The final product is obtained by reacting the intermediate with acetic anhydride. The yield of 3-(phenylthio)-N-2-pyrimidinylpropanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
3-(phenylthio)-N-2-pyrimidinylpropanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-12(16-13-14-8-4-9-15-13)7-10-18-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXZWCDFBHUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-2-pyrimidinylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)


![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)